molecular formula C8H11F3 B8602257 1,1,1-Trifluoro-2,5-dimethylhexa-2,4-diene CAS No. 68086-07-7

1,1,1-Trifluoro-2,5-dimethylhexa-2,4-diene

Cat. No.: B8602257
CAS No.: 68086-07-7
M. Wt: 164.17 g/mol
InChI Key: XDXBCXDBFNODND-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2,5-dimethylhexa-2,4-diene is a useful research compound. Its molecular formula is C8H11F3 and its molecular weight is 164.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

68086-07-7

Molecular Formula

C8H11F3

Molecular Weight

164.17 g/mol

IUPAC Name

1,1,1-trifluoro-2,5-dimethylhexa-2,4-diene

InChI

InChI=1S/C8H11F3/c1-6(2)4-5-7(3)8(9,10)11/h4-5H,1-3H3

InChI Key

XDXBCXDBFNODND-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C(C)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 144.3 g (0.39 mole) of (3-methyl-2-butenyl)triphenylphosphonium chloride in 300 ml of methylene chloride, under nitrogen atmosphere, was cooled to 0° C. To this cold solution a solution of 84.2 g (0.39 mole) of sodium methoxide 25% in methanol was added dropwise at a rate to keep the reaction mixture temperature below 4° C. Upon complete addition (40 minutes) a solution of 50.4 g (0.45 mole) of 1,1,1-trifluoroacetone in 5 ml of methylene chloride was added dropwise at a rate to keep the reaction mixture temperature below 6° C. Upon complete addition (40 minutes) the reaction mixture was allowed to warm to ambient temperature and was then stirred for 18 hours. The reaction mixture was washed twice with 150 ml portions of water, then dried with magnesium sulfate. The mixture was filtered and the filtrate concentrated by distillation. Pentane was added to the pot residue to precipitate triphenylphosphine oxide. The mixture was filtered and the filtrate concentrated by distillation. Diglyme was added to the pot residue, and an additional amount of triphenylphosphene oxide was collected by filtration. The filtrate was fractionally distilled by a spinning band distilling system to give in sixteen fractions 14.2 g of 98% 2-methyl-5-trifluoromethyl-2,4-hexadiene; b.p. 122°-124° C. The nmr spectrum was consistent with the assigned structure.
Quantity
144.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
84.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50.4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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